molecular formula C25H22ClN3O4S2 B11078386 Ethyl 4-({[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 4-({[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11078386
M. Wt: 528.0 g/mol
InChI Key: NIIZPEYFBKIAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a thiophene ring, and an imidazolidinone moiety

Preparation Methods

The synthesis of Ethyl 4-({[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidinone core: This can be achieved by reacting a suitable thiophene derivative with an isocyanate in the presence of a base.

    Introduction of the chlorophenyl group: This step involves the nucleophilic substitution reaction where the imidazolidinone core is reacted with a chlorophenyl halide.

    Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride.

    Esterification: Finally, the compound is esterified with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-({[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the imidazolidinone moiety can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

Ethyl 4-({[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead molecule for the development of new drugs targeting specific enzymes or receptors due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.

    Material Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-({[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-({[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-((4-chlorophenyl)sulfonyl)amino)benzoate: This compound has a sulfonyl group instead of the imidazolidinone moiety, which affects its reactivity and applications.

    Methyl 4-((2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl)amino)benzoate: This compound features a thiazolidinone ring, which imparts different electronic properties and biological activities.

    Ethyl 4-((1,3-benzodioxol-5-ylmethyl)amino)benzoate:

Properties

Molecular Formula

C25H22ClN3O4S2

Molecular Weight

528.0 g/mol

IUPAC Name

ethyl 4-[[2-[1-(4-chlorophenyl)-5-oxo-2-sulfanylidene-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H22ClN3O4S2/c1-2-33-24(32)16-5-9-18(10-6-16)27-22(30)14-21-23(31)29(19-11-7-17(26)8-12-19)25(34)28(21)15-20-4-3-13-35-20/h3-13,21H,2,14-15H2,1H3,(H,27,30)

InChI Key

NIIZPEYFBKIAJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.